3-([1,2,4]triazolo[4,3-b]pyridazin-6-ylthio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propanamide
Description
3-([1,2,4]Triazolo[4,3-b]pyridazin-6-ylthio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propanamide is a heterocyclic compound featuring a fused triazolopyridazine core, a thioether (-S-) linkage, and a 2,3-dihydrobenzo[b][1,4]dioxin-6-yl amide moiety. The triazolopyridazine ring system contributes to its planar aromatic structure, which enhances interactions with biological targets such as enzymes or receptors. The thioether group improves lipophilicity and metabolic stability, while the dihydrobenzo dioxin moiety introduces steric and electronic effects that modulate binding specificity .
Properties
Molecular Formula |
C16H15N5O3S |
|---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)propanamide |
InChI |
InChI=1S/C16H15N5O3S/c22-15(18-11-1-2-12-13(9-11)24-7-6-23-12)5-8-25-16-4-3-14-19-17-10-21(14)20-16/h1-4,9-10H,5-8H2,(H,18,22) |
InChI Key |
PZUVDGCATBVAOH-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)CCSC3=NN4C=NN=C4C=C3 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-([1,2,4]triazolo[4,3-b]pyridazin-6-ylthio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propanamide typically involves multiple stepsReaction conditions may include the use of various solvents, catalysts, and temperature control to ensure the desired product yield and purity .
Chemical Reactions Analysis
This compound can undergo several types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfoxides.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The halogen atoms, if present, can be substituted with other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
N-Benzyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine
- Structural Differences : Replaces the thioether and dihydrobenzo dioxin groups with a benzylamine substituent.
- Biological activities diverge due to altered target affinity, with reported applications in antimicrobial research .
N-(3-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}phenyl)-2-(3,4-dimethoxyphenyl)acetamide
- Structural Differences : Incorporates a 3,4-dimethoxyphenyl acetamide group instead of the dihydrobenzo dioxin amide.
- Impact on Properties: Methoxy groups enhance electron-donating effects, improving interactions with polar enzyme active sites.
Modifications in Substituents and Functional Groups
N-(2-((3-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)propionamide
- Key Features : Replaces the thioether with an ether (-O-) linkage and introduces a fluorophenyl group.
- Data Comparison :
3-[6-(Piperidin-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanoic acid
- Structural Differences: Substitutes the dihydrobenzo dioxin amide with a propanoic acid group and piperidine.
- Impact on Properties: The carboxylic acid enhances water solubility but reduces membrane permeability.
Analogues with Heterocyclic Variations
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines
- Structural Differences : Replaces the pyridazine ring with a thiadiazine ring.
- Impact on Properties : The sulfur atom in thiadiazine increases electron-withdrawing effects, shifting reactivity toward nucleophilic targets. These compounds show broader antimicrobial activity but lower metabolic stability .
Triazolo-pyrimidine Analogues
- Structural Differences : Features a pyrimidine instead of pyridazine in the fused ring system.
- Impact on Properties : Pyrimidine’s nitrogen-rich structure enhances hydrogen bonding, favoring kinase inhibition. This contrasts with the target compound’s triazolopyridazine core, which may target DNA repair enzymes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
